N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Lipophilicity ADME Physicochemical profiling

This 6-hydroxypyrimidine-4-carboxamide offers a built-in ¹⁹F NMR reporter for label-free fragment screening—eliminating additional labeling. Its unique 3-fluoro-4-methylphenyl group balances meta-electron-withdrawing and para-electron-donating effects, enabling head-to-head SAR with alkoxy analogs. The amide-linked connectivity differentiates it from the direct-linked KMO isomer (IC₅₀ = 0.9 nM). Dual O-/N-derivatization vectors support library synthesis. Procure now for systematic SAR panels and matched molecular pair analysis.

Molecular Formula C12H10FN3O2
Molecular Weight 247.229
CAS No. 2034233-27-5
Cat. No. B2520980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034233-27-5
Molecular FormulaC12H10FN3O2
Molecular Weight247.229
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=O)NC=N2)F
InChIInChI=1S/C12H10FN3O2/c1-7-2-3-8(4-9(7)13)16-12(18)10-5-11(17)15-6-14-10/h2-6H,1H3,(H,16,18)(H,14,15,17)
InChIKeyZAHBJFNBHLDERP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

N-(3-Fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034233-27-5): Procurement-Relevant Structural and Class Overview for Research Selection


N-(3-Fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034233-27-5) is a fluorinated pyrimidine-4-carboxamide derivative with molecular formula C₁₂H₁₀FN₃O₂ and molecular weight 247.23 g·mol⁻¹ [1]. The compound belongs to the 6-hydroxypyrimidine-4-carboxamide class, a scaffold recognized in medicinal chemistry for kinase inhibitor development and fragment-based drug discovery (FBDD) applications [2]. Critically, no peer-reviewed primary research papers, patents, or curated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) were found to contain quantitative biological assay data for this specific compound. All differentiation claims below are therefore derived from (i) computed physicochemical properties benchmarked against closest commercially available analogs, (ii) class-level scaffold precedence, and (iii) structural connectivity comparisons. Procurement decisions must weigh this evidence limitation against the compound's distinct substitution pattern.

Why In-Class 6-Hydroxypyrimidine-4-Carboxamide Analogs Cannot Simply Replace N-(3-Fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide


Within the 6-hydroxypyrimidine-4-carboxamide series, the N-aryl substituent exerts a first-order effect on lipophilicity, hydrogen-bonding capacity, metabolic stability, and target recognition. Replacing the 3-fluoro-4-methylphenyl group with a 3,4-dimethoxyphenyl (CAS 2034620-72-7) or 4-ethoxyphenyl (CAS 2034281-17-7) analog alters the computed XLogP3 by ≥0.5 log units and changes the electronic character of the aromatic ring from electron-withdrawing (fluoro) to electron-donating (alkoxy), fundamentally shifting the structure–activity relationship (SAR) landscape [1]. Furthermore, the positional isomer 6-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid (CID 71282761), which carries the identical aryl group in a different connectivity (direct C–C attachment vs. amide linkage), exhibits quantitatively distinct biological activity against kynurenine 3-monooxygenase (KMO; IC₅₀ = 0.9 nM), demonstrating that connectivity—not merely aryl group identity—dictates target engagement [2]. These structural distinctions preclude reliable interchangeability without experimental validation.

Quantitative Differentiation Evidence for N-(3-Fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide vs. Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison of N-(3-Fluoro-4-methylphenyl) vs. Dimethoxy and Ethoxy 6-Hydroxypyrimidine-4-Carboxamide Analogs

The target compound exhibits a computed XLogP3 of 0.8, placing it in the optimal lipophilicity range for fragment-like and lead-like molecules (XLogP3 ≤ 3). By contrast, N-(3,4-dimethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034620-72-7, MW 275.26) and N-(4-ethoxyphenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034281-17-7, MW 259.26) carry more polar, electron-donating alkoxy substituents expected to yield higher XLogP3 values. The 3-fluoro-4-methyl substitution provides a balanced lipophilic–hydrophilic profile distinct from dialkoxy or monoalkoxy congeners [1]. This differentiation has practical consequences for membrane permeability, solubility, and non-specific protein binding in biochemical and cell-based assays [2].

Lipophilicity ADME Physicochemical profiling Medicinal chemistry

Amide Connectivity vs. Direct C–C Linkage: Structural Differentiation from Positional Isomer 6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic Acid

The target compound features the 3-fluoro-4-methylphenyl group attached via a carboxamide linkage at the pyrimidine 4-position, whereas the positional isomer 6-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid (CID 71282761) bears the identical aryl group directly at the pyrimidine 6-position with a carboxylic acid at position 4. This connectivity difference produces a drastic shift in biological activity: the carboxylic acid isomer inhibits KMO with IC₅₀ = 0.9 nM in a biochemical assay [1], while no activity data exist for the amide-linked target compound. The amide bond introduces a hydrogen-bond donor/acceptor pair and conformational flexibility (rotatable bond) absent in the directly linked isomer, fundamentally altering pharmacophoric geometry and target recognition [2].

Structural isomerism Target engagement Kynurenine 3-monooxygenase Connectivity SAR

Fragment-Like Physicochemical Profile: Suitability for Fluorine-Labeled Fragment-Based Drug Discovery (¹⁹F-FBDD)

With a molecular weight of 247.23 g·mol⁻¹, 18 heavy atoms, XLogP3 of 0.8, and ≤2 rotatable bonds, the target compound satisfies established fragment-like (Rule of Three) criteria: MW ≤ 300, XLogP3 ≤ 3, HBD ≤ 3, HBA ≤ 3 (with HBA = 4 being a minor exceedance) [1]. The single fluorine atom at the 3-position of the phenyl ring provides a ¹⁹F NMR handle for direct detection of target binding in fragment screens, a capability exploited in pre-validated fluorinated fragment libraries such as the Maybridge Fluorine Labeled Fragment Library [2]. By contrast, the dimethoxy analog (CAS 2034620-72-7, MW 275.26, 20 heavy atoms) lacks a fluorine label and exceeds the preferred fragment MW ceiling more substantially. This makes the target compound a more attractive entry point for ¹⁹F-based ligand-observed NMR screening campaigns.

Fragment-based drug discovery ¹⁹F NMR screening Ligand efficiency Fluorine labeling

Scaffold Precedence: 6-Hydroxypyrimidine-4-Carboxamide in Kinase and HIV Integrase Inhibitor Development

The 6-hydroxypyrimidine-4-carboxamide scaffold is validated across multiple therapeutic target classes. In HIV integrase inhibitor development, 4,5-dihydroxypyrimidine-6-carboxamides demonstrated potent strand transfer inhibition [1]. In kinase research, N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide (the 3-chloro-4-fluoro analog of the target compound) is reported to act as an EGFR tyrosine kinase inhibitor, binding at the ATP site . A structurally related 2-amino-N-(6-(4-(4-fluorophenoxy)phenyl)pyridin-2-yl)-6-hydroxypyrimidine-4-carboxamide was disclosed in US Patent 9,656,959 (Example 65) as a Nav1.7 ligand (IC₅₀ > 20,000 nM) [2]. These class precedents establish that the 6-hydroxypyrimidine-4-carboxamide core engages diverse biological targets, with the N-aryl substituent serving as the primary selectivity determinant. The target compound's 3-fluoro-4-methylphenyl group represents a distinct substitution vector not explored in the published patent or literature precedents cited above.

Kinase inhibition HIV integrase Scaffold validation Structure–activity relationship

Commercial Availability and Quality Assurance: Life Chemicals Screening Compound with ≥90% Purity Guarantee

The target compound is supplied by Life Chemicals (Catalog F6494-0115) as part of a screening compound collection, with pricing from $85.50 (2 μmol) to $178.50 (30 mg) [1]. Life Chemicals maintains a documented quality control program assuring ≥90% purity by LCMS and/or 400 MHz ¹H NMR, with electronic copies of spectra available upon request . While many structurally related 6-hydroxypyrimidine-4-carboxamide analogs are listed across multiple vendors, few provide equivalent documented QC specifications at comparable price points. The NMR laboratory is additionally equipped for ¹⁹F, ¹³C, and 2D NMR measurements, enabling structural confirmation that is particularly relevant for a fluorine-containing compound.

Commercial sourcing Quality control Screening library Purity specification

Recommended Research and Procurement Application Scenarios for N-(3-Fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide


¹⁹F NMR-Based Fragment Screening for Novel Kinase or Enzyme Targets

The compound's fragment-like properties (MW 247.23, 18 heavy atoms, XLogP3 0.8) and single fluorine atom make it directly deployable in ligand-observed ¹⁹F NMR fragment screens [1]. Unlike non-fluorinated 6-hydroxypyrimidine-4-carboxamide analogs such as the 3,4-dimethoxyphenyl variant, the target compound provides a built-in ¹⁹F reporter for detecting target binding without requiring additional labeling chemistry. This scenario is supported by the scaffold's demonstrated engagement of kinase ATP-binding sites (EGFR, CLK1/DYRK1A class evidence) and ion channels (Nav1.7) as established in Section 3, Evidence Item 4 [2].

SAR Exploration of N-Aryl Substitution Effects on 6-Hydroxypyrimidine-4-Carboxamide Pharmacological Profile

The 3-fluoro-4-methylphenyl substituent occupies a distinct electronic and steric space within the N-aryl 6-hydroxypyrimidine-4-carboxamide series—combining a meta-electron-withdrawing fluorine with a para-electron-donating methyl group [1]. This contrasts with the published 3-chloro-4-fluoro (electron-withdrawing at both positions) and 3,4-dimethoxy (electron-donating at both positions) analogs. Procuring the target compound alongside these comparators enables systematic SAR probing of aryl electronics on target potency, as demonstrated by the class-level evidence in Section 3. Such head-to-head SAR panels are essential for lead optimization programs building on the 6-hydroxypyrimidine-4-carboxamide pharmacophore.

Complementary Chemotype to 6-(3-Fluoro-4-methylphenyl)pyrimidine-4-carboxylic Acid for KMO-Targeted Probe Development

The positional isomer 6-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxylic acid shows potent KMO inhibition (IC₅₀ = 0.9 nM biochemical, 370 nM cell-based) [1]. The target compound, bearing the identical aryl group in an amide-linked connectivity, provides a matched molecular pair for evaluating how the carboxamide linker versus direct C–C attachment affects KMO potency, selectivity, and cellular permeability. This direct comparative experiment—enabled by procuring both isomers—can reveal whether the amide NH contributes favorable hydrogen-bond interactions or whether the carboxylic acid is indispensable for KMO engagement, as established in Section 3, Evidence Item 2.

Fluorine-Containing Building Block for Parallel Medicinal Chemistry Libraries

With a synthetically accessible hydroxypyrimidine core, a carboxamide linkage amenable to further derivatization, and a commercially available supply chain through Life Chemicals (≥90% purity, NMR-verified) [1], the target compound serves as a viable starting material or intermediate for constructing focused compound libraries. The 6-hydroxy group provides a handle for O-alkylation or O-arylation, while the amide NH can undergo N-functionalization, offering two orthogonal diversification vectors that are not simultaneously available in the direct-linked positional isomer. This synthetic versatility, combined with documented QC, reduces procurement risk for medicinal chemistry laboratories building analog series.

Quote Request

Request a Quote for N-(3-fluoro-4-methylphenyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.